molecular formula C9H12ClNO B6225428 4-cyclopropoxyaniline hydrochloride CAS No. 2768332-25-6

4-cyclopropoxyaniline hydrochloride

Cat. No.: B6225428
CAS No.: 2768332-25-6
M. Wt: 185.65 g/mol
InChI Key: VJIXNPFSRFJWDJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxyaniline hydrochloride is an organic compound with the molecular formula C9H11NO·HCl It is a derivative of aniline, where the hydrogen atom at the para position of the aniline ring is replaced by a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropoxyaniline hydrochloride typically involves the reaction of 4-nitrophenol with cyclopropyl bromide to form 4-cyclopropoxy nitrobenzene. This intermediate is then reduced to 4-cyclopropoxyaniline using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The final step involves the conversion of 4-cyclopropoxyaniline to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aniline group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms of the aniline group.

    Substitution: Halogenated or nitrated derivatives of 4-cyclopropoxyaniline.

Scientific Research Applications

4-Cyclopropoxyaniline hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyclopropoxyaniline hydrochloride involves its interaction with specific molecular targets. The cyclopropoxy group can influence the electronic properties of the aniline ring, affecting its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

    4-Methoxyaniline: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Ethoxyaniline: Contains an ethoxy group, differing in the alkyl chain length.

    4-Propoxyaniline: Features a propoxy group, providing a comparison in terms of steric and electronic effects.

Uniqueness: 4-Cyclopropoxyaniline hydrochloride is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted anilines. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research applications.

Properties

CAS No.

2768332-25-6

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

4-cyclopropyloxyaniline;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-7-1-3-8(4-2-7)11-9-5-6-9;/h1-4,9H,5-6,10H2;1H

InChI Key

VJIXNPFSRFJWDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=C(C=C2)N.Cl

Purity

95

Origin of Product

United States

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